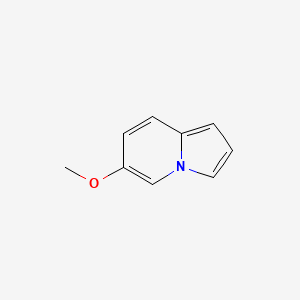

6-Methoxyindolizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxyindolizine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.177. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the most promising applications of 6-Methoxyindolizine derivatives is in cancer treatment. Research has demonstrated that certain derivatives exhibit potent antitumor properties. For instance, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate was evaluated for its effectiveness against human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5). The compound showed low GI50 values, indicating strong growth inhibition of these cancer cells. This suggests potential utility as an anticancer drug, especially when encapsulated in nanoliposome formulations for improved delivery and efficacy .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 | Low |

| NCI-H460 | Low | |

| A375-C5 | Low |

Antifungal Properties

Recent studies have identified this compound derivatives as having antifungal activity. Specifically, the compound 6-methoxy-1H-indole-2-carboxylic acid has shown significant antifungal effects against various pathogens. The production optimization of this compound from Bacillus toyonensis revealed a substantial increase in yield through response surface methodology, demonstrating its potential as a natural antifungal agent .

Table 2: Antifungal Activity of this compound Derivatives

| Compound Name | Pathogen | Activity Level |

|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic acid | Various Fungi | Significant |

Mutagenic Studies

Another area of research involves the mutagenic potential of compounds related to this compound. Studies have shown that derivatives like 4-chloro-6-methoxyindole can act as precursors to potent mutagens when subjected to nitrosation under gastric conditions. This highlights the importance of understanding the biochemical pathways and safety profiles associated with these compounds .

Mechanistic Insights in Cancer Research

Research has also focused on the mechanistic role of this compound derivatives in cancer biology. For example, studies indicated that certain compounds enhance the anti-cancer effects by interacting with cellular pathways, such as those involving securin expression in colorectal cancer cells. This interaction suggests that these compounds could be further developed into targeted therapies that exploit specific molecular mechanisms in cancer cells .

Case Study 1: Antitumor Efficacy Evaluation

A comprehensive study evaluated the antitumor efficacy of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate across multiple tumor cell lines. The findings indicated that the compound not only inhibited cell growth effectively but also had favorable pharmacokinetic properties when delivered via nanoliposomes.

Case Study 2: Antifungal Production Optimization

In another significant study, researchers optimized the production conditions for antifungal metabolites derived from Bacillus toyonensis. The application of statistical methods led to a remarkable increase in yield, validating the compound's potential for commercial antifungal applications.

Propiedades

Número CAS |

195615-12-4 |

|---|---|

Fórmula molecular |

C9H9NO |

Peso molecular |

147.177 |

Nombre IUPAC |

6-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-5-4-8-3-2-6-10(8)7-9/h2-7H,1H3 |

Clave InChI |

IMCKITCDTKMIAH-UHFFFAOYSA-N |

SMILES |

COC1=CN2C=CC=C2C=C1 |

Sinónimos |

Indolizine, 6-methoxy- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.